molecular formula C19H21NO5 B11494137 3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid

3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid

Cat. No.: B11494137
M. Wt: 343.4 g/mol
InChI Key: XZPQJLOHGVKJTI-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.

    Amidation: The imine intermediate can then be reacted with 4-methylphenyl isocyanate to form the formamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)propanoic acid: Lacks the formamido group.

    3-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanoic acid group.

Uniqueness

The presence of both the formamido and carboxylic acid groups in 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C19H21NO5/c1-12-4-6-13(7-5-12)19(23)20-15(11-18(21)22)14-8-9-16(24-2)17(10-14)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

XZPQJLOHGVKJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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